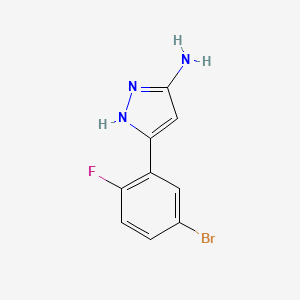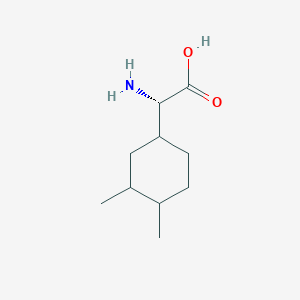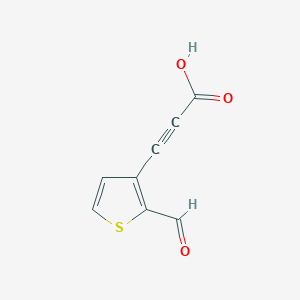
3-(2-Formylthiophen-3-YL)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Formylthiophen-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C8H4O3S and a molecular weight of 180.18 g/mol . This compound features a thiophene ring substituted with a formyl group and a propynoic acid moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Formylthiophen-3-yl)prop-2-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with thiophene, which undergoes formylation to introduce the formyl group at the 2-position.
Alkyne Introduction: The formylated thiophene is then subjected to a Sonogashira coupling reaction with a suitable alkyne precursor to introduce the propynoic acid moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Formylthiophen-3-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-(2-Carboxythiophen-3-yl)prop-2-ynoic acid.
Reduction: 3-(2-Hydroxymethylthiophen-3-yl)prop-2-ynoic acid.
Substitution: 3-(2-Bromothiophen-3-yl)prop-2-ynoic acid.
Aplicaciones Científicas De Investigación
3-(2-Formylthiophen-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of thiophene derivatives’ biological activities.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2-Formylthiophen-3-yl)prop-2-ynoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the propynoic acid moiety can participate in cycloaddition reactions. These properties make it a valuable building block in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure but lacks the formyl group.
3-(2-Bromothiophen-3-yl)prop-2-ynoic acid: Similar structure but with a bromine substituent instead of a formyl group.
Uniqueness
3-(2-Formylthiophen-3-yl)prop-2-ynoic acid is unique due to the presence of both a formyl group and a propynoic acid moiety, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C8H4O3S |
|---|---|
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
3-(2-formylthiophen-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H4O3S/c9-5-7-6(3-4-12-7)1-2-8(10)11/h3-5H,(H,10,11) |
Clave InChI |
VUQPCBIFHFDITJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C#CC(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13302195.png)
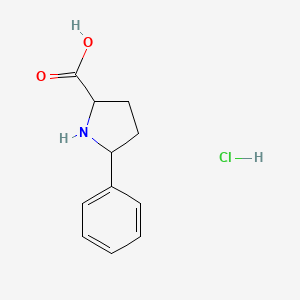
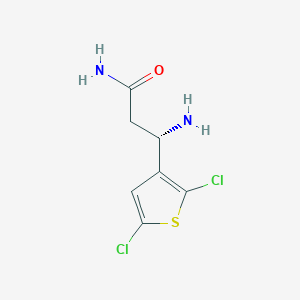
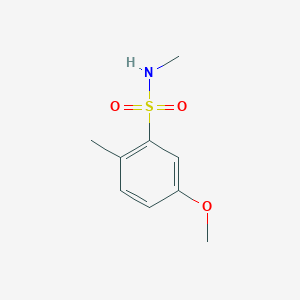
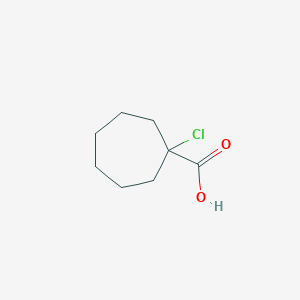
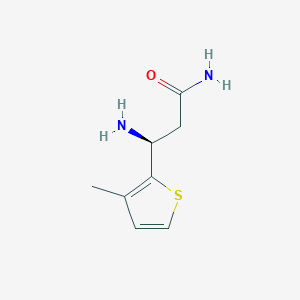
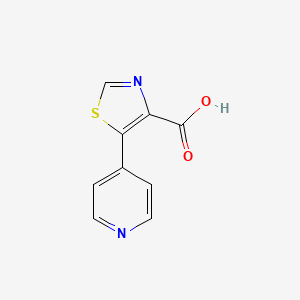
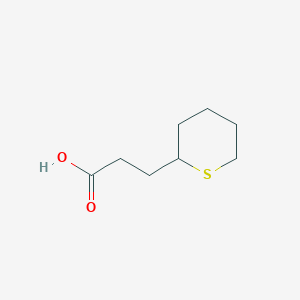
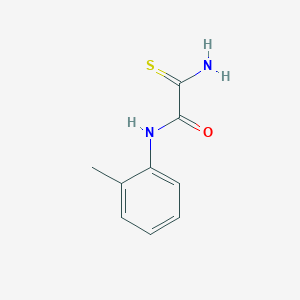
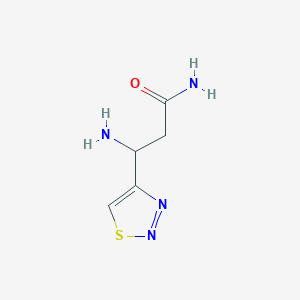
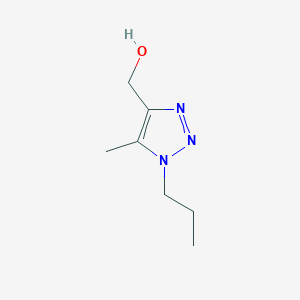
![N-{2-[(1,3-thiazol-5-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302273.png)
